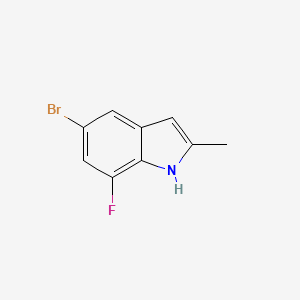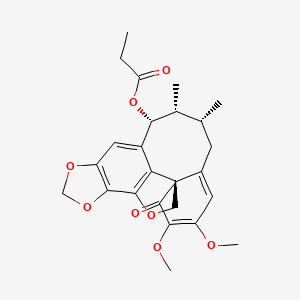
KadsulignanI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadsulignanI: is an organic compound with a complex structure. It belongs to the class of natural products known as lignans. Lignans are widely distributed in plants and exhibit diverse biological activities. This compound is specifically found in certain plant species and has drawn attention due to its potential health benefits.
Méthodes De Préparation
Synthetic Routes:: The synthesis of KadsulignanI involves several steps, including oxidative coupling reactions and cyclization. While the exact synthetic route may vary, researchers have successfully prepared it in the laboratory.
Reaction Conditions::- Oxidative coupling: This step typically involves using metal catalysts (such as palladium or copper) to couple two phenolic precursors.
- Cyclization: Intramolecular cyclization reactions lead to the formation of the characteristic lignan ring system.
Industrial Production:: this compound is not produced industrially on a large scale. Its isolation mainly occurs from natural sources, such as plant extracts.
Analyse Des Réactions Chimiques
Types of Reactions:: KadsulignanI can undergo various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents can be added or replaced on the aromatic rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce this compound.
Substitution: Various reagents can introduce substituents, such as halogens or alkyl groups.
Major Products:: The specific products depend on the reaction conditions and the starting material. this compound derivatives with altered functional groups are common outcomes.
Applications De Recherche Scientifique
KadsulignanI has been studied for its potential:
Antioxidant Properties: Due to its phenolic structure, it exhibits antioxidant activity.
Anti-Inflammatory Effects: It may modulate inflammatory pathways.
Anticancer Activity: Some studies suggest it could inhibit cancer cell growth.
Mécanisme D'action
The exact mechanism remains under investigation. KadsulignanI likely interacts with cellular targets, affecting signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
KadsulignanI shares similarities with other lignans, such as sesamin and pinoresinol. its unique structural features set it apart.
Propriétés
Formule moléculaire |
C25H28O8 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate |
InChI |
InChI=1S/C25H28O8/c1-6-18(26)33-20-13(3)12(2)7-14-8-16(28-4)22(29-5)24(27)25(14)10-30-23-19(25)15(20)9-17-21(23)32-11-31-17/h8-9,12-13,20H,6-7,10-11H2,1-5H3/t12-,13-,20-,25+/m1/s1 |
Clé InChI |
KHQMXOUCRGMHIQ-XIVQZWOISA-N |
SMILES isomérique |
CCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
SMILES canonique |
CCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


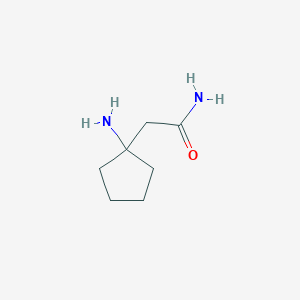
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![11-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13071677.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)
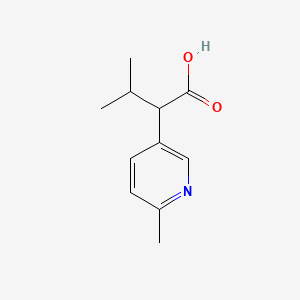
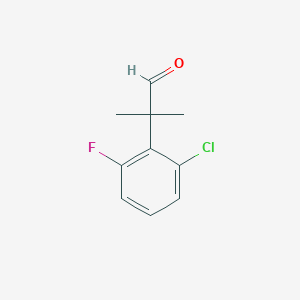
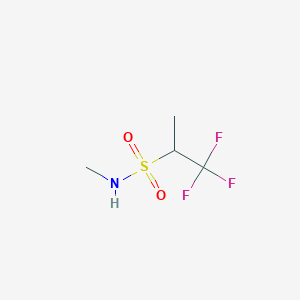
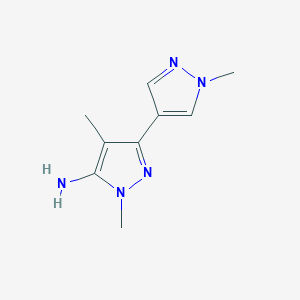
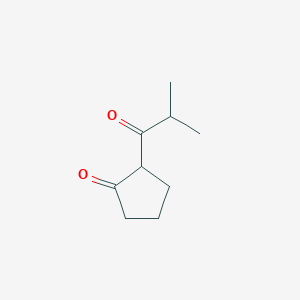

![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)
